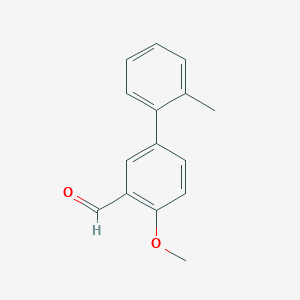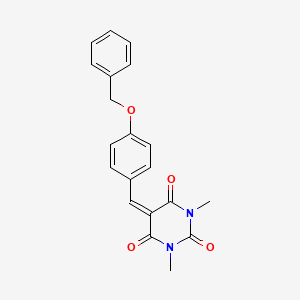![molecular formula C10H19NO B2761084 {2-Oxaspiro[4.5]decan-3-yl}methanamine CAS No. 2060050-79-3](/img/structure/B2761084.png)
{2-Oxaspiro[4.5]decan-3-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{2-Oxaspiro[4.5]decan-3-yl}methanamine” is a chemical compound with the IUPAC name (2-oxaspiro [4.5]decan-3-yl)methanamine . It has a molecular weight of 169.27 . The compound is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19NO/c11-7-9-6-10 (8-12-9)4-2-1-3-5-10/h9H,1-8,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Antihypertensive Activity
A study conducted by Caroon et al. (1981) synthesized a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones to explore their potential as antihypertensive agents. The compounds exhibited varying degrees of activity in spontaneous hypertensive rats, with specific substitutions at the 8 position enhancing their efficacy as mixed alpha- and beta-adrenergic receptor blockers. This suggests a potential application in developing new antihypertensive medications (Caroon et al., 1981).
Neuroprotective and Antiamnesic Effects
Tóth et al. (1997) synthesized novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, showing potent inhibitory effects on neural calcium uptake and protective action against triethyltin-induced brain edema and memory and learning deficits. These findings suggest their potential use in treating cognitive disorders and protecting against neurodegenerative diseases (Tóth et al., 1997).
Muscarinic Receptor Agonism
Wanibuchi et al. (1994) characterized a novel muscarinic receptor agonist, YM796, comparing its effects with cholinesterase inhibitors on cognitive impairment. YM796 demonstrated potent anti-amnesic effects significantly greater than traditional cholinesterase inhibitors, highlighting its potential for treating cognitive impairments, especially those related to Alzheimer's disease (Wanibuchi et al., 1994).
Anticancer Activity
Yang et al. (2019) designed and synthesized a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, showing moderate to potent activity against various human cancer cell lines. This research opens avenues for developing novel anticancer agents based on the structural motif of 1-oxaspiro compounds (Yang et al., 2019).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-oxaspiro[4.5]decan-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJWXHGYNHRBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(OC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B2761002.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761005.png)

![N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2761008.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea](/img/structure/B2761018.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2761019.png)
![2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B2761020.png)

